Crystal Form A: Unique XRPD Fingerprint Distinguishing Abiraterone Propionate from Abiraterone Acetate and Abiraterone Free Alcohol
Abiraterone propionate crystal Form A, as disclosed in US Patent 10,087,212 B2 and EP 3 257 860 A1, possesses a unique X-ray powder diffraction (XRPD) pattern with characteristic diffraction peaks at 2θ ± 0.2° values of 5.7°, 11.9°, 12.4°, 14.9°, 15.8°, 16.7°, 18.5°, 19.1°, 21.7°, 22.4°, and 39.9° [1]. This crystalline form is explicitly distinguished from abiraterone acetate (Formula II) and abiraterone free alcohol (Formula III), for which different solid-state forms are known. The patent explicitly states that 'at present, there is no report on crystal form of Abiraterone propionate,' establishing this Form A as a novel solid-state entity [1]. The patent further claims that 'the crystal form A is stable and suitable for the production of various dosage forms' [1].
| Evidence Dimension | Crystal structure identity (XRPD characteristic peaks at 2θ ± 0.2°) |
|---|---|
| Target Compound Data | Abiraterone propionate Form A: 5.7°, 11.9°, 12.4°, 14.9°, 15.8°, 16.7°, 18.5°, 19.1°, 21.7°, 22.4°, 39.9° (plus 18 additional peaks in full pattern: 5.3°, 14.2°, 17.0°, 20.3°, 22.9°, 23.4°, 24.9°, 25.7°, 26.9°, 27.6°, 27.9°, 28.2°, 30.0°, 32.4°, 34.6°, 37.1°, 37.8°, 39.1°) [1] |
| Comparator Or Baseline | Abiraterone acetate: no equivalent crystal form reported with these peaks; possesses its own distinct solid-state forms. Abiraterone free alcohol: different crystal packing [1] |
| Quantified Difference | Qualitative: completely distinct XRPD pattern; no peak overlap between Form A and known forms of abiraterone acetate |
| Conditions | X-ray powder diffraction (Cu Kα radiation); crystal prepared via cooling crystallization from organic solvents (methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, n-heptane) [1] |
Why This Matters
A distinct crystal form enables unambiguous identity verification in quality control, supports polymorph-specific intellectual property, and provides a stable solid form for formulation development that cannot be replicated by abiraterone acetate.
- [1] Xing N, Shangguan Y, Zheng D, Chen F. Crystal form of Abiraterone propionate and preparation method therefor. US Patent 10,087,212 B2, October 2, 2018. See also: EP 3 257 860 A1. View Source
